molecular formula C6H9N3O2 B3053016 2-amino-3-(1H-imidazol-1-yl)propanoic acid CAS No. 501-32-6

2-amino-3-(1H-imidazol-1-yl)propanoic acid

Cat. No.: B3053016
CAS No.: 501-32-6
M. Wt: 155.15 g/mol
InChI Key: FWBXNMSLCRNZOV-UHFFFAOYSA-N
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Description

2-amino-3-(1H-imidazol-1-yl)propanoic acid is a compound of significant interest in various scientific fields It is a derivative of histidine, an essential amino acid, and features an imidazole ring, which is a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-imidazol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert it into different amino acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides and amines are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include various imidazole derivatives, amino acid analogs, and substituted imidazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes such as histidine decarboxylase and histidine kinases.

    Pathways: It is involved in the biosynthesis of histamine and other biologically active molecules.

Comparison with Similar Compounds

2-amino-3-(1H-imidazol-1-yl)propanoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2-amino-3-imidazol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)3-9-2-1-8-4-9/h1-2,4-5H,3,7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBXNMSLCRNZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921476
Record name 3-(1H-Imidazol-1-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-32-6, 114717-14-5
Record name D,L-Isohistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1H-Imidazol-1-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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